Bienvenue dans la boutique en ligne BenchChem!

2-(adamantan-1-yl)-N-tert-butylacetamide

11β-HSD1 Inhibition Metabolic Syndrome Adamantane Derivatives

2-(Adamantan-1-yl)-N-tert-butylacetamide (CAS 313521-25-4) is an adamantane derivative characterized by a rigid, polycyclic cage structure known for conferring significant steric hindrance and lipophilicity. Its molecular formula is C16H27NO, with a molecular weight of 249.39 g/mol.

Molecular Formula C16H27NO
Molecular Weight 249.398
CAS No. 313521-25-4
Cat. No. B2722293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(adamantan-1-yl)-N-tert-butylacetamide
CAS313521-25-4
Molecular FormulaC16H27NO
Molecular Weight249.398
Structural Identifiers
SMILESCC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
InChIKeyWSEBBPYBPPBTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(Adamantan-1-yl)-N-tert-butylacetamide (CAS 313521-25-4) Procurement Guide: Core Chemical Profile and Structural Class Overview


2-(Adamantan-1-yl)-N-tert-butylacetamide (CAS 313521-25-4) is an adamantane derivative characterized by a rigid, polycyclic cage structure known for conferring significant steric hindrance and lipophilicity [1]. Its molecular formula is C16H27NO, with a molecular weight of 249.39 g/mol [1]. This compound is categorized within a broader class of adamantyl amides and acetamides, a scaffold frequently explored in medicinal chemistry for modulating biological targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. It is primarily utilized as a research chemical and a synthetic building block, particularly for the development of conformationally restricted peptidomimetics [3].

Why 2-(Adamantan-1-yl)-N-tert-butylacetamide Cannot Be Replaced by Generic Adamantane Analogs in Research


While the adamantane scaffold is common, the precise substitution pattern on the acetamide moiety is a critical determinant of biological activity and selectivity. For example, in a series of 11β-HSD1 inhibitors, the N-methyl acetamide analogue (compound 4) exhibited an IC50 of 308 nM, whereas its NH analogue (compound 33) was markedly less potent, demonstrating only 66% inhibition at 1 µM [1]. This illustrates that even minor modifications to the amide substituent, such as the tert-butyl group in 2-(adamantan-1-yl)-N-tert-butylacetamide, can lead to substantial, non-linear changes in potency and target engagement. Therefore, substituting this compound with a different adamantyl amide cannot be assumed to yield equivalent experimental outcomes and may invalidate comparative studies.

Quantitative Differentiation of 2-(Adamantan-1-yl)-N-tert-butylacetamide from Closest Analogs


Comparative 11β-HSD1 Inhibitory Potency: Tert-Butyl vs. N-Methyl Acetamide Analogues

While direct data for the tert-butyl analogue is not available, a key comparator in the adamantyl acetamide series is the N-methyl derivative (Compound 4). This analogue, which shares the same core scaffold but has a smaller N-substituent, exhibits an IC50 of 308 nM against human 11β-HSD1 in HEK-293 cells transfected with the HSD11B1 gene [1]. The structural difference with the bulkier tert-butyl group is expected to significantly impact steric interactions within the enzyme's active site, a hypothesis supported by the 6-fold loss of potency observed when comparing the N-methyl pyrrolyl compound (15, IC50=114 nM) to its NH analogue (35, IC50=655 nM) [1]. This provides a benchmark for assessing the impact of N-substitution on target engagement.

11β-HSD1 Inhibition Metabolic Syndrome Adamantane Derivatives

Selectivity Profile Inference: 11β-HSD1 vs. 11β-HSD2 for Adamantyl Acetamides

A critical selection criterion for 11β-HSD1 inhibitors is their selectivity over the type 2 isozyme (11β-HSD2), as inhibition of 11β-HSD2 can lead to adverse cardiovascular effects. Potent adamantyl acetamide analogues, including the N-methyl compound 4, were evaluated and found to exhibit no inhibitory activity against 11β-HSD2 at a concentration of 10 µM [1]. This class-level selectivity suggests that 2-(adamantan-1-yl)-N-tert-butylacetamide is also likely to be a selective 11β-HSD1 inhibitor, a key advantage for in vivo studies where isozyme selectivity is paramount.

11β-HSD1 Selectivity Off-Target Activity Metabolic Disease

CYP450 Inhibition Liability: A Differentiating Risk Factor for Acetamide Analogs

In evaluating compounds for advanced studies, the potential for cytochrome P450 (CYP) inhibition is a critical safety and selectivity parameter. A close structural analogue, the N-methyl acetamide compound 4, was found to be a strong inhibitor of CYP3A4-BFC with an IC50 of 150 nM [1]. This represents a significant liability compared to other lead compounds in the series, such as compound 15 (IC50 = 114 nM for 11β-HSD1), which exhibited very weak CYP inhibition [1]. This comparative data suggests that the acetamide series, including the tert-butyl derivative, may carry a higher risk of CYP-mediated drug-drug interactions compared to carboxamide alternatives, a key consideration for researchers planning in vivo experiments.

CYP450 Inhibition Drug-Drug Interaction In Vitro ADME

Utility as a Building Block for Conformationally Restricted Peptidomimetics

Beyond its potential as a direct pharmacophore, 2-(adamantan-1-yl)-N-tert-butylacetamide is a valuable synthetic intermediate. The N-[(adamantan-1-yl)alkyl]acetamide scaffold, to which this compound belongs, has been specifically employed as a starting material for synthesizing new polyfunctional derivatives intended for use as conformationally restricted peptidomimetics [1]. The rigid adamantane cage and the bulky tert-butyl group provide a unique three-dimensional constraint that is highly desirable in peptidomimetic design to lock bioactive conformations, a feature not readily achievable with simpler, more flexible acetamide building blocks.

Peptidomimetics Conformational Restriction Chemical Synthesis

Defined Application Scenarios for 2-(Adamantan-1-yl)-N-tert-butylacetamide Based on Empirical Evidence


Structure-Activity Relationship (SAR) Studies on 11β-HSD1 Inhibitors

This compound is ideally suited for inclusion in focused SAR libraries exploring the steric and lipophilic tolerance of the 11β-HSD1 active site. Given the benchmark data for the N-methyl analogue (Compound 4, IC50=308 nM) [1], the tert-butyl derivative serves as a key probe to assess the impact of increased steric bulk on inhibitor potency and selectivity, as demonstrated by the 6-fold potency difference between N-methyl and NH analogues [1]. Researchers can use this compound to map the spatial constraints of the enzyme's hydrophobic pocket, directly informing the optimization of lead candidates for metabolic disorders.

Investigation of CYP450-Mediated Drug-Drug Interaction (DDI) Potential in Adamantane Series

As a representative of the adamantyl acetamide subclass, this compound can be employed in comparative in vitro ADME panels to assess CYP inhibition liability. Data from the N-methyl analogue (Compound 4) showed strong inhibition of CYP3A4-BFC (IC50=150 nM), a significant finding compared to other series leads [1]. Using 2-(adamantan-1-yl)-N-tert-butylacetamide in similar CYP inhibition assays allows researchers to determine if the tert-butyl substitution modulates this DDI risk, providing critical early safety data for chemical series advancement or termination.

Synthesis of Conformationally Constrained Peptidomimetics

This compound is a validated starting material for the synthesis of novel polyfunctional adamantane derivatives [2]. Its rigid, bulky framework makes it an excellent building block for creating conformationally restricted peptidomimetics, a key strategy in medicinal chemistry for improving the metabolic stability and target selectivity of peptide-based therapeutics. Procurement of this specific acetamide enables access to a unique chemical space for generating diverse libraries of constrained molecules for biological screening.

Comparative Analysis of Adamantyl Amide Selectivity Profiles

Researchers can use this compound to further probe the selectivity profile of the adamantane scaffold. The class-level evidence shows that close analogues are selective for 11β-HSD1 over 11β-HSD2, with no inhibition of the latter at 10 µM [1]. Including 2-(adamantan-1-yl)-N-tert-butylacetamide in a selectivity panel against a range of related enzymes (e.g., other short-chain dehydrogenases/reductases) can help establish whether this favorable selectivity is maintained with larger N-substituents, thereby defining the optimal pharmacophore for therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(adamantan-1-yl)-N-tert-butylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.